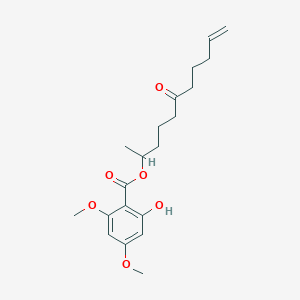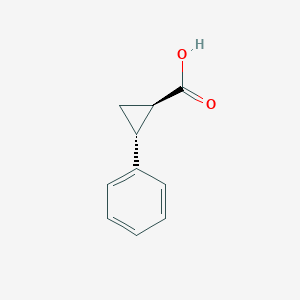
alpha-Arteether
Overview
Description
Alpha-Arteether is an antimalarial medication . It is an effective medicine used for the treatment of chloroquine-resistant malaria caused by a malarial parasite . This medicine is used for treating the infection but does not prevent it .
Synthesis Analysis
Arteether has been prepared from dihydroquinghaosu by etherification with ethanol in the presence of Lewis acid . It is separated from its chromatographically slower moving alpha-dihydroqinghaosu ethyl ether .
Molecular Structure Analysis
The absolute stereochemistry at C-12 has been determined by 1H NMR data . The molecular formula of this compound is C17H28O5 .
Chemical Reactions Analysis
A simple and easy liquid chromatographic procedure was developed for the separation and analysis of α,β-arteether . The developed method uses a reversed-phase Luna C18 column, a hybrid micellar mobile phase containing 0.15 M SDS–6% (v/v) butanol–0.01 M phosphate buffered at pH 7, and detection at 218 nm .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 312.4 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 5 .
Scientific Research Applications
Treatment of Malaria : Alpha-Arteether has been identified as a potent treatment for various forms of malaria. Studies have shown its high gametocytocidal activity against Plasmodium cynomolgi B, making it a viable treatment option (Tripathi, Dutta, & Vishwakarma, 1996). It is effective in treating complicated falciparum malaria, offering rapid recovery from complications without significant side effects (Mohanty, Mishra, Satpathy, Dash, & Patnaik, 1997). Clinical trials have shown that alpha, beta-Arteether injections are highly effective, with a high cure rate and short parasite clearance and fever clearance times (Mukim et al., 2011).
Pharmacological Studies : this compound has been evaluated for its pharmacological properties. It has been found to lack significant activity on the central nervous, cardiovascular, and urinary systems, highlighting its safety profile (Kar, Nath, Bajpai, Dutta, & Vishwakarma, 1989). In addition, comparative studies of alpha and beta arteether isomers have provided insights into their therapeutic efficacy and rapid action in malaria treatment (Sabarinath, Madhusudanan, Asthana, Puri, & Gupta, 2004).
Analytical Methods : Research has also been conducted to develop sensitive and selective methods for the determination of this compound and its metabolites in biological samples, which is crucial for pharmacokinetic studies (Rajanikanth, Madhusudanan, & Gupta, 2003). These methods enable accurate monitoring and quantification of the drug, aiding in the understanding of its pharmacokinetics and efficacy.
Mechanism of Action
Target of Action
Alpha-Arteether, a semi-synthetic derivative of artemisinin, is primarily used as an antimalarial agent. Its primary targets are the erythrocytic stages of Plasmodium species, including Plasmodium falciparum and unidentified Plasmodium species . The compound exerts its effects by inhibiting nucleic acid and protein synthesis within these parasites . A key target is PfATP6, an enzyme regulating cellular calcium concentration .
Mode of Action
This compound interacts with its targets through a mechanism that involves the peroxide-containing drug interacting with heme, a hemoglobin degradation byproduct . This interaction results in the generation of cytotoxic radical species . The radicals may target essential parasite macromolecules, leading to parasite death .
Biochemical Pathways
The action of this compound affects several biochemical pathways. It regulates key factors such as apoptosis-related BAX, FASL, and caspase-3, multi-drug resistance genes, cytokines such as CD4+ and CD8+, inflammation-related NF-κB and COX2, telomerase, and oxidative stress molecules .
Pharmacokinetics
This compound is metabolized in the body into the active metabolite dihydroartemisinin (DHA) . The pharmacokinetic profiles of the alpha and beta isomers of arteether are different. The alpha-isomer provides comparatively rapid and higher plasma concentrations, while the beta-isomer, with its longer terminal elimination half-life and mean residence time, maintains the activity for longer periods .
Result of Action
The result of this compound’s action is the reduction of parasitemia, providing rapid symptomatic relief by reducing the number of malarial parasites . The compound is effective against acute uncomplicated malaria caused by Plasmodium falciparum, including malaria acquired in chloroquine-resistant areas .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the drug’s low water solubility makes it unsuitable for intravenous or oral administration . Furthermore, the emergence of drug resistance in certain regions can impact the effectiveness of this compound .
Safety and Hazards
properties
IUPAC Name |
(1R,4S,5R,8S,9R,10R,12R,13R)-10-ethoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O5/c1-5-18-14-11(3)13-7-6-10(2)12-8-9-16(4)20-15(19-14)17(12,13)22-21-16/h10-15H,5-9H2,1-4H3/t10-,11-,12+,13+,14-,15-,16-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYNIRQVMRLPIQ-LTLPSTFDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C(C2CCC(C3C24C(O1)OC(CC3)(OO4)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1[C@@H]([C@@H]2CC[C@H]([C@H]3[C@]24[C@H](O1)O[C@@](CC3)(OO4)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50231827 | |
| Record name | alpha-Arteether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50231827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82534-75-6 | |
| Record name | α-Arteether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82534-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Arteether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082534756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Arteether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50231827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-ARTEETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6TF0B136Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Is there a way to differentiate between the α and β isomers of arteether?
A2: Yes, a rapid bioassay method was developed utilizing E. coli strains with a defective DNA gyrase enzyme. This method exploits the unique ability of α-arteether to inhibit the growth of these specific E. coli strains, while the β-isomer shows no effect. Wild-type E. coli with intact DNA gyrase remains unaffected by either isomer. []
Q2: Can α-arteether be synthesized from β-arteether?
A3: Yes, anhydrous ferric chloride can be used as a reagent to epimerize β-arteether into α-arteether. []
Q3: What analytical methods are commonly employed for the quantification of α-arteether in biological samples?
A4: Liquid chromatography-mass spectrometry (LC-MS) is a widely used technique for the sensitive and selective determination of α-arteether in biological matrices, such as rat serum. This method typically involves a liquid-liquid extraction step to isolate α-arteether from the biological sample followed by separation and detection using LC-MS. [] Another study utilized a similar method to simultaneously quantify α-arteether, β-arteether, and their metabolite dihydroartemisinin in rat plasma. [, ]
Q4: What is the molecular weight of α-arteether and how is it detected in LC-MS?
A6: While the provided abstracts don't explicitly mention the molecular weight of α-arteether, they describe its detection using the sodium adduct ([M+Na]+) ion with an m/z value of 335 in LC-MS analysis. [] This suggests that the molecular weight of α-arteether is 312 g/mol (335 - 23).
Q5: What is the primary application of developing sensitive analytical methods for α-arteether?
A7: The development and validation of sensitive analytical methods, such as the LC-MS method, are essential for pharmacokinetic studies of α-arteether. These methods allow researchers to track the concentration of α-arteether in biological samples over time, providing crucial information about its absorption, distribution, metabolism, and excretion (ADME) profile. [, , ] This knowledge is vital for optimizing drug dosage regimens and understanding the drug's behavior within the body.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![rac 2,4-Dimethoxy-6-[[(trifluoromethyl)sulfonyl]oxy]benzoic Acid 1-Methyl-5-oxo-9-decen-1-yl Ester](/img/structure/B30568.png)





